2-(Trifluoromethyl)benzoylformic acid
Description
Contextualization within Organofluorine Chemistry
The study of 2-(Trifluoromethyl)benzoylformic acid is firmly rooted in organofluorine chemistry, a field that has expanded dramatically due to the unique properties imparted by fluorine atoms to organic molecules. iucr.org It is estimated that over 20% of all pharmaceutical drugs contain fluorine. iucr.org
The trifluoromethyl (–CF₃) group is one of the most vital substituents in modern organic and medicinal chemistry. nih.gov Its incorporation into organic molecules can profoundly alter their physical and chemical properties. The –CF₃ group is strongly electron-withdrawing and highly lipophilic, characteristics that can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. nih.govacs.org
The C-F bond is significantly stronger than a C-H bond, making the –CF₃ group resistant to metabolic oxidation, which can increase the half-life of a drug. nih.gov This metabolic stability is a key reason for its prevalence in pharmaceuticals and agrochemicals. acs.org Furthermore, the trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro, allowing chemists to fine-tune the steric and electronic properties of a molecule during the drug design process. chemicalbook.com Notable drugs containing this group include the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib. chemicalbook.com
Table 1: Comparative Properties of H, CH₃, and CF₃ Groups
| Property | Hydrogen (–H) | Methyl (–CH₃) | Trifluoromethyl (–CF₃) |
|---|---|---|---|
| Van der Waals Radius (Å) | 1.20 | 2.00 | 2.70 |
| Electronegativity (Pauling Scale of Carbon) | 2.20 (for H) | 2.55 (for C) | ~3.44 (effective, for C in CF₃) |
| Electronic Effect | Neutral | Weakly Electron-Donating | Strongly Electron-Withdrawing |
| Lipophilicity (Hansch parameter, π) | 0 | +0.50 | +0.88 nih.gov |
This table provides a simplified comparison of key properties influencing molecular design.
Benzoylformic acid and its derivatives are versatile intermediates in organic synthesis. guidechem.com They serve as precursors for a range of valuable compounds, including pharmaceuticals and agrochemicals. For example, benzoylformic acid is a key starting material for the synthesis of chiral mandelic acid and its derivatives, which are important in pharmaceutical production. google.com It is also used to create triazinone herbicides. guidechem.com
The synthetic utility of benzoylformic acid derivatives can be precisely controlled by the nature and position of substituents on the aromatic ring. nih.gov Substituents can modify the reactivity of both the keto and carboxylic acid groups, influencing reaction pathways and enabling the design of complex molecular architectures. For instance, electron-withdrawing groups can increase the electrophilicity of the keto-carbonyl carbon, making it more susceptible to nucleophilic attack. The design of substituted benzoylthioureido derivatives has been explored for applications such as carbonic anhydrase inhibitors and antimicrobial agents. rsc.org The strategic placement of substituents is crucial in structure-based drug design, as seen in the development of influenza neuraminidase inhibitors from benzoic acid derivatives. sigmaaldrich.com
Overview of Alpha-Keto Carboxylic Acid Chemistry
Alpha-keto carboxylic acids (α-keto acids) are organic compounds containing a ketone functional group adjacent to a carboxylic acid. google.com This arrangement of functional groups confers unique reactivity. They are stable, often crystalline solids that are more versatile than their simple carboxylic acid or ketone counterparts. mdpi.com
The chemistry of α-keto acids is characterized by several key reaction types:
Decarboxylation: Upon heating, many α-keto acids can lose carbon dioxide to form an aldehyde.
Nucleophilic Addition: The keto group is susceptible to attack by nucleophiles. This is fundamental to many of their synthetic applications, such as in the synthesis of α-hydroxy acids and α-amino acids. guidechem.com
Acylation Reactions: α-Keto acids can serve as "green" acylating agents. In certain catalytic reactions, they can transfer their acyl group with the loss of only carbon dioxide as a byproduct, offering an alternative to traditional acyl chlorides. nih.gov
These compounds are also central to biochemistry; pyruvic acid and α-ketoglutaric acid are key intermediates in metabolic pathways like glycolysis and the Krebs cycle. google.com
Research Trajectory and Academic Importance of this compound
While its constituent functional groups are of immense importance, dedicated research focusing specifically on this compound is not extensively documented in widely available literature. Much of the existing research centers on its precursor, 2-(trifluoromethyl)benzoic acid. This precursor is a well-established building block used in the synthesis of pharmaceuticals and agrochemicals, such as the fungicide fluopyram. guidechem.comgoogle.com The synthesis and structural properties of 2-(trifluoromethyl)benzoic acid have been thoroughly investigated. nih.gov
The academic importance of this compound can be inferred from its potential as a specialized synthetic intermediate. The presence of the ortho-trifluoromethyl group is expected to significantly influence its reactivity compared to unsubstituted benzoylformic acid. This substituent can exert steric hindrance that may direct the stereochemical outcome of reactions at the adjacent keto-carbonyl group. Furthermore, its strong electron-withdrawing nature enhances the electrophilicity of the carbonyl centers and increases the acidity of the carboxylic acid proton.
Although detailed studies on its specific applications are scarce, it is logical to position this compound as a compound of high potential for creating complex, fluorinated molecules. Its value likely lies in niche applications within medicinal and materials chemistry where the precise electronic and steric profile conferred by the ortho-CF₃ group is required. Its research trajectory appears to be that of a specialized reagent, likely synthesized for specific, targeted applications rather than broad, general use.
Table 2: Physicochemical Data for this compound and its Precursor
| Compound | Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| This compound | C₉H₅F₃O₃ | 218.13 | 467435-08-1 acs.org |
| 2-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.12 | 433-97-6 chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-[2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O3/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTPFGVZOCBBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Trifluoromethyl Benzoylformic Acid and Key Precursors
Strategies for Introducing the Trifluoromethyl Group into Aromatic Systems
The robust and electron-withdrawing nature of the trifluoromethyl group makes it a valuable substituent in medicinal and materials chemistry. Its introduction into an aromatic ring can be achieved through several strategic approaches.
Carbonation of Lithiated Trifluoromethylated Precursors
A foundational strategy in organic synthesis for creating carboxylic acids is the carbonation of an organolithium intermediate. This method can be applied to trifluoromethylated aromatic systems. The process involves the deprotonation of an aromatic ring at a position ortho (adjacent) to a directing metalation group (DMG) using a strong base, typically an alkyllithium reagent like n-butyllithium. wikipedia.org This generates a highly reactive aryllithium species. wikipedia.org The trifluoromethyl group itself can act as a moderate directing group in these reactions. organic-chemistry.org
Once the lithiated intermediate is formed, it is quenched with an electrophile. For the synthesis of a carboxylic acid, the electrophile is carbon dioxide (CO2), often introduced as a gas or in solid form (dry ice). This reaction, known as carboxylation or carbonation, results in the formation of a lithium carboxylate salt, which upon acidic workup yields the desired carboxylic acid. This directed ortho-metalation (DoM) pathway offers high regioselectivity, targeting the position adjacent to the directing group. wikipedia.orgorganic-chemistry.org
Direct Fluorination Techniques
Direct fluorination methods offer a more direct route to trifluoromethylated compounds by converting existing functional groups, most commonly a trichloromethyl (-CCl3) group, into a trifluoromethyl (-CF3) group.
A key industrial route involves the selective fluorination of chlorinated precursors. google.com For instance, a patented method describes starting with 2-trichloromethyl benzal chloride. google.com This precursor undergoes a fluorination reaction where the chlorine atoms of the trichloromethyl group are exchanged for fluorine atoms to yield 2-trifluoromethyl benzal chloride. google.com This halogen exchange reaction is a common and effective technique for producing fluorine-containing compounds from corresponding halogenated precursors.
The fluorination of chlorinated precursors is frequently accomplished using anhydrous hydrogen fluoride (B91410) (HF). google.comgoogle.com This reaction is often performed under pressure and at elevated temperatures in a specialized reactor. google.com To enhance the reaction's efficiency and selectivity, a catalyst is typically employed. google.comgoogle.com One patented process utilizes a catalyst during the fluoridation of 2-trichloromethyl benzal chloride with anhydrous HF, which proceeds without the need for additional solvents as excess HF can help with dissolution. google.com
The table below summarizes typical reaction conditions for the catalytic fluorination of a chlorinated aromatic precursor using anhydrous hydrogen fluoride, based on disclosed methodologies.
| Parameter | Value | Source |
| Starting Material | 2-Trichloromethyl benzal chloride | google.com |
| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | google.com |
| Catalyst | Present (specific agent proprietary) | google.com |
| Temperature | 50–150 °C | google.com |
| Pressure | 0.8–5.0 MPa | google.com |
| Post-treatment | Nitrogen purge, neutralization to pH 6-7 | google.com |
Synthetic Routes to 2-(Trifluoromethyl)benzoic Acid (Precursor for 2-(Trifluoromethyl)benzoylformic Acid)
The synthesis of 2-(trifluoromethyl)benzoic acid is a well-documented process, often starting from chlorinated toluene (B28343) derivatives and proceeding through the fluorinated intermediates described above.
Hydrolysis and Oxidation of 2-Trifluoromethyl Benzal Chloride
Following the successful fluorination of a precursor like 2-trichloromethyl benzal chloride to form 2-trifluoromethyl benzal chloride, the next step is a combined hydrolysis and oxidation to convert the benzal chloride group (-CHCl2) into a carboxylic acid group (-COOH). google.com A common and effective method for this transformation involves reacting the 2-trifluoromethyl benzal chloride with nitric acid. google.comgoogle.com This one-pot reaction accomplishes both the hydrolysis of the dichloromethyl group and its subsequent oxidation to the carboxylic acid, yielding the final target compound, 2-(trifluoromethyl)benzoic acid. google.comgoogle.com The use of nitric acid is advantageous as it can often be recycled after adjusting its concentration. google.com
The table below outlines the conditions for the hydrolysis and oxidation step as described in a patented method.
| Parameter | Value | Source |
| Starting Material | 2-Trifluoromethyl benzal chloride | google.com |
| Reagent | Nitric Acid (50% concentration) | google.com |
| Mass Ratio (Substrate:Acid) | 1:3 | google.com |
| Temperature | 140–150 °C | google.com |
| Product Purity | 99.2% | google.com |
| Yield | 95.8% | google.com |
Oxidation of 2-Trifluoromethylbenzaldehyde
The oxidation of aldehydes is a fundamental transformation in organic synthesis. While direct oxidation of 2-(trifluoromethyl)benzaldehyde (B1295035) to this compound is not widely documented, the oxidation to 2-(trifluoromethyl)benzoic acid is a common precursor-forming reaction. One established method for the oxidation of an α-methylene group adjacent to a carbonyl is the Riley oxidation, which utilizes selenium dioxide (SeO₂). adichemistry.com This reagent is known to convert acetophenones into 1,2-dicarbonyl compounds. adichemistry.comsggscollegepatnacity.ac.in For instance, acetophenone (B1666503) can be oxidized by SeO₂ to produce oxo(phenyl)acetaldehyde. adichemistry.com This suggests a plausible, though not explicitly documented, pathway where 2-(trifluoromethyl)benzaldehyde could potentially undergo oxidation to the desired α-keto acid under similar conditions.
Another approach involves enzymatic oxidation. While specific studies on 2-trifluoromethylbenzaldehyde are scarce, research on related compounds shows that enzymes like aldehyde dehydrogenase are crucial in metabolizing aldehydes to their corresponding carboxylic acids. nih.gov
Carbonylation Reactions of Organometallic Intermediates
Carbonylation reactions, which introduce a carbonyl group into a molecule, are a powerful tool for synthesizing carboxylic acids and their derivatives. A common strategy involves the reaction of an organometallic intermediate, such as a Grignard reagent, with a carbon monoxide source. While a direct single-step carbonylation to form this compound is complex, related multi-step processes are well-established for creating precursors. For example, 2-(trifluoromethyl)benzaldehyde can be synthesized via the carbonylation of 2-iodobenzotrifluoride. orgsyn.org
A plausible, though not directly cited, route to the α-keto acid could involve the reaction of a 2-(trifluoromethyl)phenyl Grignard reagent with oxalyl chloride or a similar dicarbonyl electrophile. This would introduce the necessary two-carbon keto-acid fragment.
Photoredox Catalysis for Carboxylic Acid Formation from Aldehydes
Visible-light photoredox catalysis has emerged as a mild and efficient method for various organic transformations, including the formation of carboxylic acids from aldehydes. This method often involves the generation of an acyl radical from the aldehyde, which is then oxidized. For instance, an iridium-based photocatalyst in the presence of oxygen can effectively convert aldehydes into their corresponding carboxylic acids. nih.gov This methodology is applicable to the synthesis of 2-(trifluoromethyl)benzoic acid from 2-(trifluoromethyl)benzaldehyde. nih.gov
While direct conversion of an aldehyde to an α-keto acid using photoredox catalysis is not a commonly reported transformation, the generation of acyl radicals from α-keto acids themselves is a known process, often used in decarboxylative coupling reactions. google.com This indicates the potential for reversible or related pathways that could be explored for the synthesis of α-keto acids from aldehydes under specific photoredox conditions.
Synthesis of this compound (2-oxo-2-(2-(trifluoromethyl)phenyl)acetic acid)
The synthesis of the target molecule, this compound, can be approached through several strategic pathways. These routes typically involve either the construction of the α-keto acid moiety on a pre-existing trifluoromethylated benzene (B151609) ring or the modification of a precursor that already contains a portion of the desired functionality.
Development of Specific Synthetic Pathways
Two primary synthetic strategies can be proposed based on established chemical principles. The first involves the oxidation of a suitable precursor, such as 2'-(trifluoromethyl)acetophenone (B103096). The second strategy relies on the construction of the α-keto acid from a carboxylic acid derivative, namely 2-(trifluoromethyl)benzoic acid. Both pathways leverage well-known reactions that can be adapted for this specific target.
Oxidative Transformations to Generate the α-Keto Carboxylic Acid Moiety
A robust method for generating α-keto carboxylic acids is through the oxidation of an α-methyl ketone. For this specific target, the key precursor would be 2'-(trifluoromethyl)acetophenone. The synthesis of this precursor can be achieved through methods like the Friedel-Crafts acylation of trifluoromethylbenzene or by reacting a 2-(trifluoromethyl)phenyl Grignard reagent with an acetylating agent.
The subsequent oxidation of the methyl group of 2'-(trifluoromethyl)acetophenone to a carboxylic acid can be accomplished using strong oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of the α-methylene group of a ketone to a carbonyl group, which would yield a phenylglyoxal (B86788) intermediate. adichemistry.comsggscollegepatnacity.ac.inmasterorganicchemistry.com This intermediate can then be further oxidized to the desired α-keto acid. While potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent capable of converting alkylbenzenes to benzoic acids, its use on 2'-(trifluoromethyl)acetophenone might lead to cleavage of the C-C bond, yielding 2-(trifluoromethyl)benzoic acid rather than the desired α-keto acid. chemicalbook.com
Table 1: Proposed Oxidation of 2'-(Trifluoromethyl)acetophenone
| Reactant | Reagent | Product | Reference |
|---|
Multi-Step Synthesis from 2-(Trifluoromethyl)benzoic Acid Precursors
An alternative and highly plausible route begins with the readily available 2-(trifluoromethyl)benzoic acid. google.com This multi-step synthesis involves the conversion of the carboxylic acid to a more reactive species, followed by the introduction of the second carbonyl carbon and subsequent hydrolysis.
The first step is the conversion of 2-(trifluoromethyl)benzoic acid to its acid chloride, 2-(trifluoromethyl)benzoyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov
The resulting 2-(trifluoromethyl)benzoyl chloride can then be reacted with a cyanide source, such as cuprous cyanide (CuCN), to form 2-(trifluoromethyl)benzoyl cyanide. nih.gov This type of reaction, known as a cyanation, is a standard method for preparing acyl cyanides. nih.gov
The final step is the hydrolysis of the 2-(trifluoromethyl)benzoyl cyanide intermediate. Acyl cyanides can be hydrolyzed under acidic or basic conditions to yield the corresponding α-keto acid. Enzymatic hydrolysis has also been reported for similar substrates, offering a milder alternative.
Table 2: Proposed Multi-Step Synthesis from 2-(Trifluoromethyl)benzoic Acid
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | 2-(Trifluoromethyl)benzoic acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 2-(Trifluoromethyl)benzoyl chloride | nih.gov |
| 2 | 2-(Trifluoromethyl)benzoyl chloride | Cuprous Cyanide (CuCN) | 2-(Trifluoromethyl)benzoyl cyanide | nih.gov, |
Preparation of Acyl Halides (e.g., 2-(Trifluoromethyl)benzoyl chloride)
The synthesis of 2-(trifluoromethyl)benzoyl chloride is most commonly achieved through the chlorination of its corresponding carboxylic acid, 2-(trifluoromethyl)benzoic acid. This transformation is a standard procedure in organic synthesis for converting a carboxylic acid to a more reactive acyl halide, which can then undergo further reactions.
Several chlorinating agents can be employed for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being among the most prevalent.
Using Thionyl Chloride: The reaction between 2-(trifluoromethyl)benzoic acid and thionyl chloride is a widely cited method. echemi.com The process typically involves heating the mixture, often under reflux conditions, to drive the reaction to completion. The reaction is generally performed at around 80°C for several hours. echemi.com After the reaction period, any excess thionyl chloride is removed, often by distillation, and the crude 2-(trifluoromethyl)benzoyl chloride is purified by vacuum distillation to yield the final product. echemi.com
Using Oxalyl Chloride: An alternative and often milder method involves the use of oxalyl chloride in a suitable solvent like dichloromethane (B109758). chemicalbook.com This reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF). chemicalbook.com A notable advantage of this method is that it can often be performed at room temperature, and the byproducts, carbon dioxide and carbon monoxide, are gaseous, which simplifies purification. chemicalbook.com One reported procedure indicates that the reaction of 2-(trifluoromethyl)benzoic acid with oxalyl chloride in dichloromethane with a few drops of DMF at room temperature for one hour can lead to a quantitative yield of 2-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification. chemicalbook.com
Below is a table summarizing typical reaction conditions for the synthesis of 2-(trifluoromethyl)benzoyl chloride.
| Reagent | Solvent | Catalyst | Temperature | Time | Yield | Purification |
| Thionyl Chloride | None or Toluene/Dichloromethane | None | Reflux (~80°C) | 4-10 hours echemi.com | High | Vacuum Distillation echemi.com |
| Oxalyl Chloride | Dichloromethane | N,N-dimethylformamide (DMF) | Room Temperature | 1 hour chemicalbook.com | Quantitative chemicalbook.com | Used directly chemicalbook.com |
Subsequent Carbonylation or Acylation to Form the α-Keto Acid
Once 2-(trifluoromethyl)benzoyl chloride has been synthesized, the next critical step is the introduction of the second carbonyl group to form the α-keto acid structure of this compound. General synthetic strategies for converting acyl halides to α-keto acids include carbonylation and acylation reactions. mdpi.com
Carbonylation: One potential route involves the carbonylation of the acyl halide. This method introduces a carbonyl group by reacting the acyl halide with carbon monoxide (CO) in the presence of a suitable catalyst. A patented process describes a general method for preparing α-keto-carboxylic acids from acyl halides via a cobalt-catalyzed carbonylation. google.com
The process involves two main steps:
Reaction of the acyl halide with an alkali metal tricarbonyl[triphenylphosphine]cobaltate complex. This forms a phenylacetyl tricarbonyl[triphenylphosphine]cobalt complex. google.com
The resulting cobalt complex is then reacted with carbon monoxide and an alkali or alkaline earth metal hydroxide (B78521) at elevated temperature and pressure. This forms the corresponding metal salt of the α-keto-carboxylic acid. google.com
Finally, acidification of the salt with a dilute acid, such as hydrochloric acid, yields the desired α-keto-carboxylic acid. google.com
While this method is described for acyl halides in general, its specific application to 2-(trifluoromethyl)benzoyl chloride would follow the same mechanistic pathway to yield this compound.
Acylation: Another established synthetic pathway to α-keto acids and their esters is through acylation reactions, such as the Friedel-Crafts acylation. mdpi.com For the synthesis of an α-keto acid from an acyl chloride, a common strategy involves reaction with a cyanide source or an equivalent to introduce the second carbonyl functionality. For instance, the reaction of an acyl chloride with cuprous cyanide could form an acyl cyanide, which can then be hydrolyzed to the α-keto acid.
More direct methods for synthesizing α-keto esters from acyl chlorides involve reactions with reagents like ethyl oxalyl chloride in the presence of a Lewis acid, though this builds the molecule from a different set of precursors. mdpi.com The conversion of a pre-formed acyl chloride like 2-(trifluoromethyl)benzoyl chloride would more likely proceed via a nucleophilic attack on the acyl chloride by a synthon equivalent to a carboxylate or a protected carboxylate group.
A summary of a general carbonylation approach is presented in the table below.
| Step | Reactants | Conditions | Product |
| 1 | Acyl Halide, Alkali metal tricarbonyl[triphenylphosphine]cobaltate complex | Liquid solvent | Phenylacetyl tricarbonyl[triphenylphosphine]cobalt complex google.com |
| 2 | Cobalt complex, Carbon Monoxide, Alkali/Alkaline earth metal hydroxide | Elevated temperature and pressure | Metal salt of α-keto-carboxylic acid google.com |
| 3 | Metal salt of α-keto-carboxylic acid, Dilute Acid (e.g., HCl) | Acidification | α-Keto-carboxylic acid google.com |
Chemical Reactivity and Transformation Mechanisms of 2 Trifluoromethyl Benzoylformic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group in 2-(trifluoromethyl)benzoylformic acid is a primary site for a variety of chemical transformations, including esterification, amide bond formation, hydrazide synthesis, and reduction.
Esterification Reactions
The conversion of this compound to its corresponding esters can be achieved through several established methods. The choice of method often depends on the desired ester and the sensitivity of the starting material to the reaction conditions.
Fischer Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmasterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comathabascau.ca The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com
Steglich Esterification: For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a milder alternative. wikipedia.orgorganic-chemistry.org This reaction is typically carried out at room temperature and employs a coupling reagent, dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer agent, further accelerating the reaction. organic-chemistry.org A key feature of this method is the formation of dicyclohexylurea (DCU) as a byproduct, which is insoluble in most common organic solvents and can be easily removed by filtration. wikipedia.org
| Method | Reagents | General Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Heating, often with excess alcohol | Inexpensive reagents | Harsh conditions, equilibrium reaction |
| Steglich Esterification | Alcohol, DCC, DMAP | Room temperature | Mild conditions, high yields | DCC can cause allergies, DCU byproduct removal |
Amide Bond Formation
The synthesis of amides from this compound involves the formation of a peptide-like bond with an amine. This transformation typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. luxembourg-bio.com
A common and effective method for amide bond formation involves the use of coupling reagents. luxembourg-bio.com Reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimides in general, often in the presence of additives like 1-hydroxybenzotriazole (HOBt), are used to activate the carboxylic acid. The activated intermediate, an O-acylisourea, is then susceptible to nucleophilic attack by the amine to form the amide bond. luxembourg-bio.com
The general procedure involves dissolving the carboxylic acid in a suitable solvent, followed by the addition of the coupling reagent and the amine. The reaction is often carried out at room temperature. A patent for the synthesis of 2-trifluoromethyl benzamide describes a method involving the hydrolysis of 2-trifluoromethyl benzonitrile to 2-trifluoromethylbenzoic acid, followed by esterification and subsequent aminolysis to yield the final amide product. google.com This suggests that both direct amidation from the acid and a two-step esterification-aminolysis route are viable for producing amides of trifluoromethyl-substituted benzoic acids.
| Coupling Reagent Class | Examples | Role |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to form an O-acylisourea intermediate. |
| Additives | 1-Hydroxybenzotriazole (HOBt) | Suppresses side reactions and racemization. |
Hydrazide Formation and Tautomerism Studies (e.g., Keto-Enol Tautomerism of Benzohydrazide Derivatives)
Hydrazides of this compound can be synthesized from its corresponding ester. A common method involves a two-step process starting from the carboxylic acid. First, the acid is esterified, for instance, by reacting it with methanol in the presence of a catalytic amount of sulfuric acid. The resulting methyl ester is then treated with hydrazine (B178648) hydrate in a suitable solvent like boiling ethanol to yield the benzohydrazide. nih.gov This method has been successfully applied to the synthesis of 4-(trifluoromethyl)benzohydrazide. nih.govresearchgate.net
Benzohydrazide derivatives are known to exhibit keto-enol tautomerism. researchgate.net This is a chemical equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C bond adjacent to a hydroxyl group). The position of this equilibrium can be influenced by factors such as the solvent and the electronic nature of substituents on the aromatic ring.
Reduction to Corresponding Alcohols or Aldehydes
The carboxylic acid functionality of this compound can be reduced to a primary alcohol. A powerful reducing agent commonly used for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orglibretexts.org The reduction of a carboxylic acid with LiAlH₄ typically proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol. libretexts.orglibretexts.org Therefore, isolating the aldehyde is generally not feasible with this reagent. The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product. libretexts.org
Given the presence of the α-keto group in this compound, it is expected that LiAlH₄ would also reduce this carbonyl group to a secondary alcohol. Thus, the complete reduction of this compound with LiAlH₄ would likely yield 2-(trifluoromethyl)phenylethane-1,2-diol.
Selective reduction of the carboxylic acid to an aldehyde in the presence of other reducible functional groups is a more challenging transformation and typically requires specialized, less reactive reducing agents. researchgate.net
| Reducing Agent | Expected Product from Carboxylic Acid | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong reducing agent, will also reduce the α-keto group. |
Reactivity of the α-Keto Carbonyl Group
The α-keto carbonyl group in this compound is an electrophilic center that is susceptible to attack by various nucleophiles.
Nucleophilic Additions and Condensation Reactions
The reactivity of the α-keto carbonyl group allows for a range of nucleophilic addition and condensation reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to ketones. wikipedia.org The reaction of this compound with a Grignard reagent would be expected to occur at the more electrophilic α-keto carbonyl group. However, the acidic proton of the carboxylic acid would first react with the Grignard reagent in an acid-base reaction. Therefore, to achieve nucleophilic addition to the keto group, it would be necessary to first protect the carboxylic acid, for example, as an ester. The subsequent reaction of the ester with a Grignard reagent would lead to the formation of a tertiary alcohol at the former keto position. A method for producing 2'-trifluoromethyl group-substituted aromatic ketones involves the reaction of a Grignard reagent with an acid anhydride. google.comgoogle.com
Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. libretexts.orgwikipedia.orgmasterorganicchemistry.com It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com The α-keto group of this compound (or its ester derivative) could potentially undergo a Wittig reaction to form a substituted alkene at that position. The reaction generally tolerates a variety of functional groups, although sterically hindered ketones may react slowly. libretexts.org
| Reaction | Reagent Type | Expected Product at α-Keto Position |
| Grignard Reaction | Grignard Reagent (R-MgX) | Tertiary Alcohol (after protection of carboxylic acid) |
| Wittig Reaction | Phosphorus Ylide (Ph₃P=CR₂) | Alkene |
Keto-Enol Tautomerism in the Benzoylformic Acid Moiety
The benzoylformic acid moiety of this compound contains an α-keto acid functional group. This structure allows for the existence of keto-enol tautomerism, an equilibrium between two constitutional isomers: the keto form and the enol form. masterorganicchemistry.comlibretexts.orglibretexts.org Tautomers are readily interconverted isomers that differ in the location of a proton and a double bond. libretexts.org For carbonyl compounds with α-hydrogens, this equilibrium involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a corresponding shift of the pi electrons to form a carbon-carbon double bond. masterorganicchemistry.com
In the case of this compound, the α-carbon is the one bearing the carboxylic acid group. However, the hydrogen involved in this tautomerization is the one attached to the carboxyl group's oxygen atom, not a carbon atom. The equilibrium is between the α-keto acid (keto form) and the (Z)-2-hydroxy-2-(2-(trifluoromethyl)phenyl)acrylic acid (enol form).
Generally, for simple aldehydes and ketones, the keto-enol equilibrium strongly favors the keto tautomer due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the equilibrium can be influenced by several factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com While keto-enol tautomerism is well-documented for β-dicarbonyl compounds, it is less prevalent in carboxylic acid derivatives because the resonance stabilization of the carboxyl group competes with enol formation. libretexts.orgstackexchange.com The interconversion between the keto and enol forms can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org
Table 1: Factors Influencing Keto-Enol Tautomerism
| Factor | Influence on Equilibrium |
| Conjugation | Extended conjugation in the enol form can shift the equilibrium towards the enol. |
| Aromaticity | If enolization results in an aromatic ring, the enol form is strongly favored. |
| Hydrogen Bonding | Intramolecular hydrogen bonding in the enol form can increase its stability. |
| Solvent | Polar protic solvents can stabilize both forms but may influence the equilibrium position. |
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is known for its high electronegativity and stability, which significantly influences the electronic properties of the aromatic ring. mdpi.com It is a strong electron-withdrawing group, primarily through the inductive effect of the three fluorine atoms. mdpi.comstudy.com While generally stable, this group can undergo specific transformations under certain reaction conditions.
Nucleophilic Attack and Solvolysis Reactions
The strong electron-withdrawing nature of the trifluoromethyl group makes the attached aromatic ring electron-deficient. This property generally makes the ring susceptible to nucleophilic aromatic substitution, especially when other activating groups are present or under harsh conditions. masterorganicchemistry.com However, the CF₃ group itself is generally resistant to direct nucleophilic attack due to the strength of the C-F bonds.
Solvolysis, a reaction where the solvent acts as the nucleophile, can occur with aryl trifluoromethyl compounds, though it often requires forcing conditions or the presence of activating groups on the ring. wikipedia.orgvedantu.comlibretexts.org The reaction mechanism typically involves nucleophilic substitution pathways (Sₙ1 or Sₙ2 type) at the benzylic carbon. For this compound, the presence of the strongly deactivating benzoylformic acid group would make nucleophilic substitution on the ring even more difficult.
Reactions involving nucleophilic attack on the trifluoromethyl group often lead to hydrolysis, converting the -CF₃ group into a carboxylic acid group (-COOH) under harsh acidic or basic conditions. This transformation proceeds through a series of nucleophilic substitution steps where fluoride (B91410) ions are sequentially replaced by hydroxide (B78521) ions.
Investigation of Defluorination Mechanisms (e.g., Hydrolysis and β-Elimination Processes)
Defluorination of the trifluoromethyl group involves the cleavage of one or more C-F bonds. One of the primary mechanisms for this is hydrolysis. The hydrolysis of an aromatic trifluoromethyl group to a carboxylic acid group is a known transformation that typically requires vigorous reaction conditions, such as treatment with strong acids or bases at elevated temperatures. researchgate.net The process is thought to proceed stepwise, with the initial attack of a nucleophile (like OH⁻) leading to the formation of a difluoromethyl alcohol intermediate, which is unstable and eliminates fluoride. This process repeats until a carboxylic acid is formed.
Another potential mechanism for defluorination is β-elimination. This pathway becomes relevant if a carbanion can be formed on the carbon atom bearing the trifluoromethyl group. However, for an aromatic system like this compound, this is less common. More relevant are radical-based defluorination processes, which can be initiated photochemically or with radical initiators, leading to difluoromethyl radical intermediates. colab.ws Recent studies on α-trifluoromethyl alkenes have shown that fluorine elimination can occur via an E1cb-type mechanism following the formation of an α-trifluoromethyl anion. ulsan.ac.kr
Formation of Acyl Groups in Superacidic Conditions
Trifluoromethyl-substituted arenes can undergo transformation in Brønsted superacids, such as trifluoromethanesulfonic acid (CF₃SO₃H), to form reactive electrophilic species like acylium cations. nih.gov This reaction proceeds via the protonation of one of the fluorine atoms of the trifluoromethyl group, followed by the loss of hydrogen fluoride (HF) to generate a difluorocarbocation. nih.gov This highly electrophilic species can then undergo further reactions.
In the presence of a superacid, the trifluoromethyl group can be converted into an acyl group. The proposed mechanism involves initial protonation of a fluorine atom, loss of HF to form a benzylic carbocation, and subsequent reaction with the superacid's conjugate base. nih.gov This process can ultimately lead to the formation of a benzoyl fluoride or a related acyl derivative, which can then participate in reactions like Friedel-Crafts acylation with other aromatic nucleophiles present in the reaction mixture. nih.gov For instance, studies have shown that trifluoromethyl-substituted arenes react in superacid to give Friedel-Crafts-type products. nih.gov
Table 2: Proposed Intermediates in Superacid Transformation of Ar-CF₃
| Intermediate | Description | Role in Mechanism |
| Benzylic Difluorocarbocation (Ar-CF₂⁺) | Formed by protonation and loss of HF. | A key reactive electrophile. |
| Acylium Cation (Ar-CO⁺) | Formed after further transformation of the carbocation. | Can act as an acylating agent in Friedel-Crafts reactions. |
| Mixed Anhydride | Suggested by NMR studies in some reactions. | An alternative intermediate species. nih.gov |
Aromatic Ring Reactivity and Functionalization
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity (the position of substitution) of EAS reactions are heavily influenced by the substituents already present on the benzene (B151609) ring. youtube.comyoutube.com
The aromatic ring of this compound has two substituents: the trifluoromethyl group (-CF₃) and the benzoylformic acid group (-COCOOH). Both of these groups are electron-withdrawing and therefore act as deactivating groups, making the aromatic ring less reactive towards electrophiles than benzene itself. mdpi.comstudy.comyoutube.com
Trifluoromethyl Group (-CF₃): This group is strongly deactivating due to its powerful electron-withdrawing inductive effect (-I effect). It directs incoming electrophiles to the meta position. study.comyoutube.comyoutube.com This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized by having the positive charge adjacent to the electron-withdrawing CF₃ group. youtube.com
Benzoylformic Acid Group (-COCOOH): This group, containing two carbonyl functionalities, is also strongly deactivating due to both inductive (-I) and resonance (-M or -R) effects that withdraw electron density from the ring. Similar to other carbonyl-containing groups like carboxylic acids and ketones, it is a meta-director. youtube.com
Since both substituents on the ring are meta-directors, they will direct an incoming electrophile to the positions that are meta to themselves. In this compound, the substituents are at positions 1 and 2. The positions meta to the -CF₃ group are 3 and 5. The positions meta to the -COCOOH group are 4 and 6. Therefore, electrophilic substitution is expected to occur primarily at position 5, which is meta to the -CF₃ group and para to the -COCOOH group, and to a lesser extent at position 4, which is meta to the -COCOOH group. The precise product distribution would depend on the specific reaction conditions and the nature of the electrophile.
Table 3: Directing Effects of Substituents in this compound
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |
| -CF₃ | C2 | Strong -I | Strongly Deactivating | meta (positions 4, 6) |
| -COCOOH | C1 | -I, -M | Strongly Deactivating | meta (positions 3, 5) |
Metalation Reactions (e.g., Lithiation for Further Functionalization)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In the context of benzoic acids, the carboxylic acid group can act as a directed metalation group (DMG), facilitating deprotonation at the ortho position by an organolithium reagent. This process involves the initial formation of a lithium carboxylate, which then directs the lithiation to the adjacent carbon atom on the aromatic ring.
For unprotected benzoic acids, the standard conditions for ortho-lithiation typically involve the use of a strong lithium amide base like lithium diisopropylamide (LDA) or a combination of an alkyllithium reagent with a coordinating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The reaction is usually carried out at low temperatures, such as -78 °C, in an ethereal solvent like tetrahydrofuran (THF) researchgate.netrsc.org. The resulting ortho-lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents.
The presence of a trifluoromethyl (CF₃) group at the 2-position of the benzoic acid ring introduces significant electronic and steric effects that influence the regioselectivity of metalation. The CF₃ group is a strong electron-withdrawing group, which increases the acidity of the aromatic protons. However, in the case of ortho-lithiation directed by the carboxylate group, the regioselectivity is primarily controlled by the coordinating ability of the DMG.
Studies on substituted benzoic acids have shown that the directing ability of the carboxylate group can be influenced by other substituents on the ring. For instance, in meta-substituted benzoic acids, a complementary directing effect is observed with chloro and fluoro groups, leading to lithiation at the position between the two substituents. However, this complementarity is not observed with methoxy and trifluoromethyl groups rsc.org. This suggests that the electronic and steric nature of the trifluoromethyl group can lead to more complex regiochemical outcomes. While specific studies on the lithiation of this compound are not extensively detailed, the principles of DoM on substituted benzoic acids provide a framework for predicting its reactivity.
A general representation of the directed ortho-lithiation of a substituted benzoic acid is shown below:
| Reactant | Reagents | Intermediate | Electrophile (E+) | Product |
|---|---|---|---|---|
| Substituted Benzoic Acid | 1. 2 equiv. R-Li, TMEDA, THF, -78°C | ortho-Lithiated Benzoate | e.g., CO₂, R-X, RCHO | ortho-Functionalized Benzoic Acid |
Cross-Coupling Methodologies Involving Aromatic Halides (e.g., derived from 2-(Trifluoromethyl)benzoic acid)
Aromatic halides derived from 2-(trifluoromethyl)benzoic acid are valuable precursors for the synthesis of more complex molecules through various palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base gelest.comorganic-chemistry.org. For an aromatic halide derived from 2-(trifluoromethyl)benzoic acid, such as a 2-bromo-6-(trifluoromethyl)benzoyl derivative, the reaction would proceed as follows:
| Aryl Halide | Boronic Acid | Catalyst | Base | Product |
|---|---|---|---|---|
| 2-Halo-6-(trifluoromethyl)benzoyl derivative | R-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄) | e.g., K₂CO₃, Cs₂CO₃ | 2-Aryl-6-(trifluoromethyl)benzoyl derivative |
The electronic and steric properties of the trifluoromethyl group can influence the efficiency of the Suzuki-Miyaura coupling. The strong electron-withdrawing nature of the CF₃ group can enhance the rate of oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step. However, the steric bulk of the ortho-trifluoromethyl group may hinder the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination.
Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene wikipedia.orgbeilstein-journals.org. An aromatic halide derived from 2-(trifluoromethyl)benzoic acid could be coupled with an alkene to introduce a vinyl group.
| Aryl Halide | Alkene | Catalyst | Base | Product |
|---|---|---|---|---|
| 2-Halo-6-(trifluoromethyl)benzoyl derivative | R-CH=CH₂ | Pd(0) complex (e.g., Pd(OAc)₂) | e.g., Et₃N, K₂CO₃ | 2-Vinyl-6-(trifluoromethyl)benzoyl derivative |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst nih.govmdpi.com. This method would allow for the introduction of an alkynyl moiety onto the aromatic ring of a 2-(trifluoromethyl)benzoic acid derivative.
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Product |
|---|---|---|---|---|---|
| 2-Halo-6-(trifluoromethyl)benzoyl derivative | R-C≡CH | Pd(0) complex | Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N) | 2-Alkynyl-6-(trifluoromethyl)benzoyl derivative |
Chemo- and Regioselective Considerations in Reactivity
The reactivity of this compound and its derivatives is subject to significant chemo- and regioselective control due to the electronic and steric influences of the trifluoromethyl group and the carboxylic acid/ketone functionalities.
Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several consequences for the reactivity of the aromatic ring:
Deactivation towards Electrophilic Aromatic Substitution: The CF₃ group strongly deactivates the benzene ring towards electrophilic attack, making reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation more difficult to achieve.
meta-Directing Nature: In electrophilic aromatic substitution, the trifluoromethyl group is a meta-director. This is because the resonance structures of the arenium ion intermediate for ortho and para attack place a positive charge on the carbon atom adjacent to the electron-withdrawing CF₃ group, which is highly destabilizing. The intermediate for meta attack avoids this unfavorable arrangement organic-chemistry.org.
Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the CF₃ group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group is present at the ortho or para position.
Steric Effects (The ortho Effect): The presence of a bulky substituent at the ortho position to a carboxylic acid group on a benzene ring gives rise to the "ortho effect". This is a combination of steric and electronic factors that are not observed in the meta and para isomers. In the case of 2-(trifluoromethyl)benzoic acid, the bulky CF₃ group can force the carboxylic acid group to twist out of the plane of the aromatic ring researchgate.netwikipedia.org. This has two main consequences:
Inhibition of Resonance: The coplanarity between the carboxylic acid and the benzene ring is disrupted, which diminishes the resonance interaction between them.
Increased Acidity: As a result of the reduced resonance, the carboxylate anion is stabilized, leading to an increase in the acidity of the benzoic acid compared to its meta and para isomers.
This steric hindrance can also influence the accessibility of the ortho position to incoming reagents, potentially affecting the regioselectivity of reactions. For instance, in directed ortho-metalation, while the carboxylate directs the lithiation to the adjacent position, the steric bulk of the CF₃ group might influence which ortho proton (if there were a choice) is abstracted or the ease with which the subsequent electrophilic quench occurs.
Mechanistic Investigations of Reactions Involving 2 Trifluoromethyl Benzoylformic Acid and Analogues
Elucidation of Reaction Pathways and Energy Profiles
Understanding the detailed pathway a reaction follows, including the energy changes associated with each step, is fundamental to controlling its outcome. For analogues of 2-(trifluoromethyl)benzoylformic acid, such as trifluoromethylphenols (TFMPs), reaction pathways and energy profiles have been elucidated primarily through a combination of experimental kinetics and computational chemistry.
The hydrolysis of trifluoromethylphenols, for instance, has been shown to proceed via different pathways depending on the position of the trifluoromethyl group. While 3-TFMP is resistant to hydrolysis, 2-TFMP and 4-TFMP can undergo defluorination to form the corresponding hydroxybenzoic acids. nih.govnih.gov Density Functional Theory (DFT) calculations have been instrumental in mapping the energy profiles of these reactions. These studies reveal that the deprotonation of the phenolic hydroxyl group is a critical initial step for the hydrolysis to proceed. nih.govnih.gov
The key defluorination step is proposed to occur through an E1cb (Elimination Unimolecular conjugate Base) mechanism. nih.govresearchgate.net This pathway involves the formation of a transient quinone difluoromethide intermediate. DFT calculations have shown that the subsequent rearomatization of this intermediate is both thermodynamically and kinetically favorable, driving the reaction forward. nih.gov The energy barriers for these transformations are influenced by factors such as the C-F bond dissociation energy and the charge distribution on the phenolate (B1203915) ion. nih.gov
In catalytic reactions, such as the ruthenium-catalyzed addition of benzoic acids to trifluoromethylated alkynes, the reaction pathway involves a series of well-defined steps. The catalytic cycle is initiated by the formation of an active monomeric ruthenium species, which then undergoes anion exchange with the benzoic acid. wikipedia.org This is followed by coordination of the alkyne and a subsequent migratory insertion into the ruthenium-oxygen bond, forming a six-membered cycloruthenium complex. wikipedia.org The regioselectivity of this addition is dictated by the electronic properties of the trifluoromethylated alkyne, with the electron-poor β-carbon being the preferred site of attack for the carboxylic acid. wikipedia.org
The table below summarizes key aspects of elucidated reaction pathways for reactions involving analogues of this compound.
| Reaction Type | Key Mechanistic Steps | Computational Methods | Key Findings |
| Hydrolysis of Trifluoromethylphenols | Deprotonation, E1cb elimination, Formation of quinone difluoromethide intermediate, Rearomatization | Density Functional Theory (DFT) | Deprotonation is crucial; E1cb is the likely mechanism for defluorination. nih.govnih.govresearchgate.net |
| Ru-catalyzed Addition to Alkynes | Catalyst activation, Anion exchange, Alkyne coordination, Migratory insertion, Product release | Not specified | Formation of a six-membered cycloruthenium intermediate dictates stereoselectivity. wikipedia.org |
Role of Reactive Intermediates (e.g., Ortho-Acid Ester Intermediates in Acyl Migration)
Reactive intermediates are transient species that are formed during a chemical reaction and are consumed in subsequent steps to form the final products. Their detection and characterization are pivotal for a complete mechanistic understanding. In reactions involving this compound and its analogues, several types of reactive intermediates have been identified or proposed.
In the hydrolysis of 4-trifluoromethylphenol, high-resolution mass spectrometry has identified the formation of a benzoyl fluoride (B91410) intermediate . nih.gov This intermediate is formed en route to the final hydroxybenzoic acid product. Another significant, albeit transient, species in this reaction is the quinone difluoromethide intermediate , which is central to the proposed E1cb defluorination mechanism. nih.gov
The concept of ortho-acid ester intermediates is relevant in the context of acyl migration reactions. While not directly observed for this compound in the provided literature, orthoesters, with the general formula RC(OR')₃, are known intermediates in certain organic reactions. sigmaaldrich.com They are essentially hydrated forms of carboxylic acid esters. In reactions involving intramolecular acyl transfer, particularly in the presence of alcohols, the formation of a transient ortho-acid ester intermediate is a plausible mechanistic step preceding the migration of the acyl group. This intermediate would feature a carbon atom bonded to three oxygen-containing groups, one of which would be the migrating acyl moiety.
In photoredox catalysis, radical cations are common reactive intermediates. nih.gov For example, in the photoredox-driven synthesis of β-trifluoromethyl β-amino ketones, a photoinduced radical/polar crossover mechanism is supported by mechanistic investigations. rsc.org Similarly, in certain copper-mediated cross-coupling reactions, radical decarboxylation can initiate the process. wikipedia.org
The table below provides a summary of key reactive intermediates and their roles.
| Reactive Intermediate | Reaction Context | Role | Evidence/Method of Postulation |
| Benzoyl fluoride | Hydrolysis of 4-trifluoromethylphenol | Intermediate in defluorination pathway | High-resolution mass spectrometry nih.gov |
| Quinone difluoromethide | Hydrolysis of trifluoromethylphenols | Key intermediate in E1cb mechanism | DFT calculations nih.gov |
| Ortho-acid ester | Acyl migration reactions (general) | Transient species facilitating acyl group transfer | Mechanistic postulation based on known reaction types sigmaaldrich.com |
| Radical cations | Photoredox catalysis | Initiation of radical reaction cascades | Mechanistic studies including trapping experiments and cyclic voltammetry nih.govrsc.org |
Analysis of Catalytic Mechanisms (e.g., Ru-Catalyzed Additions, Cu(I)/TMEDA in Cross-Coupling)
Catalysis is a cornerstone of modern organic synthesis, and understanding the mechanism of a catalytic reaction is key to its improvement and broader application.
Ruthenium-Catalyzed Additions: A phosphine-free ruthenium catalyst, in combination with silver and copper salts, has been shown to be highly effective for the direct addition of benzoic acids to unsymmetrical trifluoromethylated internal alkynes. wikipedia.org The catalytic cycle, as proposed, begins with the generation of an active monomeric ruthenium species from the ruthenium dimer catalyst through interaction with the silver and copper salts. wikipedia.org This active species then undergoes ligand exchange with the benzoic acid to form a ruthenium-carboxylate intermediate. Coordination of the trifluoromethylated alkyne to this intermediate is followed by a regio- and stereoselective migratory insertion of the alkyne into the Ru-O bond. This insertion proceeds through a six-membered cycloruthenium complex, which ultimately leads to the formation of (E)-enol esters with high selectivity. wikipedia.org The strong electron-withdrawing nature of the trifluoromethyl group directs the regioselectivity of the addition. wikipedia.org
Copper(I)-Catalyzed Cross-Coupling: While the specific use of a Cu(I)/TMEDA (tetramethylethylenediamine) system for cross-coupling with this compound is not detailed in the provided sources, the general mechanisms of copper-catalyzed cross-coupling of carboxylic acids offer valuable insights. Copper-catalyzed cross-coupling reactions provide an expedient route to various organic compounds. nih.gov In a related aerobic Cu(I)-catalyzed cross-coupling of S-acyl thiosalicylamide thiol esters and boronic acids, DFT studies have been used to elucidate the mechanism. researchgate.net The active catalyst is proposed to be a dimeric copper-peroxo complex. researchgate.net The reaction mechanism involves the coordination of the reactants to the copper centers. A key step is the transmetalation of the boronic acid to the copper center, which is often anion-assisted. researchgate.net This is followed by a C-C bond-forming reductive elimination step to yield the cross-coupled product and regenerate the active catalyst. The presence of an anion, such as a halide or carboxylate, in the reaction medium can be crucial for facilitating the transmetalation step. researchgate.net
The following table outlines the key features of these catalytic mechanisms.
| Catalytic System | Reaction Type | Key Mechanistic Steps | Role of Metal |
| Ru/Ag/Cu | Addition of benzoic acids to alkynes | Catalyst activation, Ligand exchange, Migratory insertion | Facilitates coordination and insertion, controls stereochemistry wikipedia.org |
| Cu(I) (general) | Cross-coupling of carboxylic acid derivatives | Catalyst activation (e.g., peroxo complex formation), Anion-assisted transmetalation, Reductive elimination | Mediates the coupling of two different organic fragments nih.govresearchgate.net |
Photochemical Reaction Mechanisms (e.g., Triplet State Involvement, Photoadduct Formation, Photoredox Processes)
Photochemistry offers unique pathways for chemical transformations by accessing excited electronic states of molecules. For compounds related to this compound, photochemical reactions often proceed through distinct mechanisms involving triplet states, the formation of photoadducts, and photoredox cycles.
Triplet State Involvement: The triplet state (T₁) of a molecule is an electronically excited state with two unpaired electrons of the same spin. Due to their longer lifetimes compared to singlet excited states, triplet states often play a crucial role in photochemical reactions. For benzoic acid, a close analogue, ultraviolet photolysis leads to the ultrafast formation of the T₁ state. nih.govnih.gov The population of the triplet manifold is a key factor influencing the photophysical and photochemical behavior of monomeric benzoic acid. nih.gov In solution, vibrational energy transfer to the solvent can efficiently dissipate excitation energy, leading to the population of the lowest triplet state. nih.gov The involvement of triplet states is also proposed in the photocycloaddition of thiomaleimides, where intersystem crossing from the initially formed singlet excited state populates a reactive triplet state. rsc.org
Photoadduct Formation: Photoadducts are molecules formed by the direct addition of a photoexcited species to another molecule. A classic example is the [2+2] photocycloaddition, where two unsaturated molecules react to form a four-membered ring. The photochemical reaction of trifluoroiodomethane with benzene (B151609), for instance, leads to the formation of benzotrifluoride (B45747), which can be considered a type of photoaddition product following radical substitution. rsc.org Intramolecular [2+2] photocycloadditions of thiomaleimides have been shown to be highly stereoselective, leading to the formation of specific endo adducts. rsc.org
Photoredox Processes: Photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates, generating reactive radical intermediates. This strategy has been successfully employed for the synthesis of α-trifluoromethyl carbonyl compounds. A typical photoredox cycle involves the excitation of the photocatalyst (e.g., [Ru(bpy)₃]²⁺) by visible light. The excited photocatalyst can then be either oxidized or reduced by a substrate molecule, initiating a catalytic cycle. In an oxidative quenching cycle, the excited photocatalyst oxidizes a substrate, while in a reductive quenching cycle, it reduces a substrate. These processes enable the formation of C-C and C-heteroatom bonds under mild conditions. rsc.org
The table below summarizes the key aspects of these photochemical mechanisms.
| Mechanism | Description | Key Intermediates/States | Example Reaction |
| Triplet State Involvement | Reaction proceeds through a long-lived triplet excited state. | T₁ state, Biradicals | Photolysis of benzoic acid nih.govnih.gov |
| Photoadduct Formation | Light-induced formation of an addition product between two molecules. | Cyclobutane rings, Radical substitution products | [2+2] photocycloaddition of thiomaleimides rsc.org |
| Photoredox Processes | Catalytic cycle driven by light-induced single-electron transfer. | Excited photocatalyst, Radical ions | Synthesis of α-trifluoromethyl carbonyls |
Influence of Solvent and Environmental Factors on Reaction Kinetics and Mechanisms
The solvent in which a reaction is conducted is not merely an inert medium but can significantly influence reaction rates and even alter the reaction mechanism. Environmental factors, such as pH, can also play a critical role, particularly for reactions in aqueous media.
Influence of Solvent: Solvents can affect reaction kinetics through several mechanisms, including the differential solvation of reactants and transition states, and by directly participating in the reaction. The rate of a reaction can be dramatically different in polar aprotic solvents (e.g., acetonitrile, DMF) compared to polar protic solvents (e.g., methanol, water). This is often due to the ability of protic solvents to form strong hydrogen bonds with anionic nucleophiles, thereby stabilizing them and reducing their reactivity. In contrast, polar aprotic solvents solvate cations more effectively than anions, leaving the "naked" anion more reactive.
For reactions involving carboxylic acids like this compound, the choice of solvent can influence crystallization and nucleation kinetics. The solubility of a compound, which is highly solvent-dependent, directly impacts the supersaturation that drives nucleation. For tolfenamic acid, a related carboxylic acid, the crystallizability was found to be highly dependent on the solvent type, with polar protic solvents leading to wider metastable zone widths, indicating a higher energy barrier to nucleation due to strong solute-solvent hydrogen bonding.
Influence of Environmental Factors (pH): The pH of the reaction medium is a critical factor for reactions involving acidic or basic functional groups. As seen in the hydrolysis of trifluoromethylphenols, the deprotonation of the phenolic hydroxyl group, which is governed by the pH of the solution, is essential for the reaction to proceed. nih.govnih.gov The hydrolysis of 2-TFMP and 4-TFMP is observed at neutral to alkaline pH, while no degradation is seen at more acidic pH for 2-TFMP. nih.gov This pH dependence highlights the importance of the speciation of the reactant in determining its reactivity.
The following table summarizes the effects of solvent and environmental factors.
| Factor | Influence on Reactions | Underlying Principles | Example |
| Solvent Polarity and Protic/Aprotic Nature | Affects reaction rates (kinetics) | Differential solvation of reactants and transition states; Hydrogen bonding effects | Faster Sₙ2 reactions in polar aprotic solvents |
| Solvent-Solute Interactions | Influences solubility, crystallizability, and nucleation kinetics | Hydrogen bonding, van der Waals forces | Slower nucleation of tolfenamic acid in protic solvents |
| pH (in aqueous media) | Controls the speciation of acidic/basic reactants, altering reactivity | Henderson-Hasselbalch equation; pKa of functional groups | pH-dependent hydrolysis of trifluoromethylphenols nih.govnih.gov |
Derivatives and Analogues in Academic Research
Synthesis of Substituted Benzoylformic Acid Analogues with Varying Aromatic Substituents
The synthesis of analogues of benzoylformic acid, and more broadly, substituted benzoic acids and their derivatives, is a cornerstone of synthetic organic chemistry, allowing for the fine-tuning of molecular properties. The introduction of various substituents on the aromatic ring can dramatically alter the electronic nature, solubility, and reactivity of the parent molecule.
Research has shown that substituted benzamides can be synthesized directly from substituted benzyl (B1604629) alcohols via oxidation with tert-butyl hydroperoxide (TBHP) using cesium carbonate as a catalyst. researchgate.net Studies on this method indicate that aromatic rings with electron-withdrawing groups, such as a nitro group, tend to produce moderate to good yields of the corresponding benzamide. researchgate.net Another approach involves the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like triflic acid. nih.gov This method has been successful for various alkyl-substituted benzenes, generally yielding the para-isomer as the major product. nih.gov For instance, the reaction with toluene (B28343) results in a mixture of regioisomers. nih.gov
Further synthetic strategies focus on creating complex derivatives, such as benzoylthioureido benzenesulfonamides and their analogues. nih.govtandfonline.com These syntheses often begin with a substituted aminobenzoic acid, which is first acylated. The resulting compound is converted to its acid chloride, which then reacts with ammonium (B1175870) thiocyanate (B1210189) to form a key benzoyl isothiocyanate intermediate. nih.gov This intermediate can then be coupled with various amines, such as sulfanilamide (B372717) or aminobenzoic acid, to yield the final products. nih.govtandfonline.com
Table 1: Synthesis of Substituted Benzamide and Benzoic Acid Analogues
| Starting Material | Reagents | Product Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Substituted Benzyl Alcohols | tert-Butyl Hydroperoxide (TBHP), Cs₂CO₃ | Substituted Benzamides | Electron-withdrawing groups lead to moderate to good yields. | researchgate.net |
| Arenes (e.g., Toluene) | Cyanoguanidine, Triflic Acid | Primary Benzamides | Generally forms para-isomers as major products; works well for alkyl-substituted benzenes. | nih.gov |
| Aminobenzoic Acids | Acyl Chlorides, Thionyl Chloride, Ammonium Thiocyanate, Amines | Benzoylthioureido Derivatives | Multi-step synthesis allows for the creation of complex analogues with potential biological activity. | nih.govtandfonline.com |
Preparation and Characterization of Esters and Amides of 2-(Trifluoromethyl)benzoylformic Acid
The direct derivatization of carboxylic acids into esters and amides is a fundamental transformation in organic synthesis. For this compound, these reactions produce compounds with modified physicochemical properties, which can be crucial for various applications.
The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives represents a significant area of research in fluorine chemistry. nih.govnih.govescholarship.org A recently developed method allows for the synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters under mild, room temperature conditions. nih.govnih.govescholarship.org This process involves the reaction of isothiocyanates with silver fluoride (B91410) (AgF), which mediates a desulfurization-fluorination cascade, followed by acylation to yield the desired N-CF₃ amide. nih.govnih.gov This strategy is notable for its broad substrate scope and its ability to generate previously inaccessible amide structures. nih.govnih.govescholarship.org
A more direct and traditional method for amide formation involves the reaction of an acid chloride with an amine or ammonia (B1221849). A patented process describes the preparation of 2-(Trifluoromethyl)benzamide by reacting 2-trifluoromethyl benzoyl chloride with ammonia gas in a solvent like isopropanol (B130326) at low temperatures (e.g., -75°C to 25°C). google.com This method is reported to produce the final amide product with high purity (greater than 98%). google.com
General methods for the preparation of esters and amides are well-established. organic-chemistry.org Esterification is commonly achieved through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. Amide synthesis can be accomplished by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride, followed by reaction with an amine. organic-chemistry.org
Table 2: Preparation of Esters and Amides
| Starting Material | Reagents | Product | Method Highlights | Reference(s) |
|---|---|---|---|---|
| Carboxylic Acid Halides/Esters | Isothiocyanates, Silver Fluoride (AgF) | N-Trifluoromethyl Amides | Mild conditions, broad scope, proceeds via desulfurization-fluorination. | nih.govnih.govescholarship.org |
| 2-Trifluoromethyl Benzoyl Chloride | Ammonia Gas, Isopropanol | 2-(Trifluoromethyl)benzamide | Low-temperature reaction, yields high purity product. | google.com |
| Carboxylic Acids | Alcohols, Acid Catalyst | Esters | Standard Fischer esterification. | organic-chemistry.org |
| Carboxylic Acids | Thionyl Chloride, Amines | Amides | Two-step process via acyl chloride intermediate. | organic-chemistry.org |
Trifluoromethylated Benzoic Acid Derivatives as Model Compounds in Reactivity and Mechanistic Studies
The trifluoromethyl group is a powerful tool in mechanistic studies due to its strong electron-withdrawing nature, which can significantly influence reaction pathways and intermediates. Trifluoromethylated benzoic acid derivatives are often employed as model compounds to probe these electronic effects.
In recent studies on C-O bond cleavage, benzoic acid derivatives have been identified as products resulting from the oxidation of keto model compounds under photoredox catalysis. acs.orgacs.org These investigations focus on developing sustainable methods for the deprotection of aryl alkyl ethers and the depolymerization of lignin (B12514952) models. acs.orgacs.org The formation of these acid derivatives provides insight into the cleavage of specific linkages within complex molecules. acs.org
The synthesis of aryl trifluoromethyl ketones from benzoic acids has also been explored. nih.gov This transformation highlights the reactivity of the carboxylic acid group and provides access to valuable trifluoromethylated compounds. nih.gov Furthermore, an axially chiral derivative, 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA), has been used as a chiral derivatizing agent. acs.org Its application in assigning the absolute configuration of β-chiral aminoalcohols through NMR spectroscopy demonstrates how the trifluoromethyl group influences the conformational preferences of the molecule, which is critical for stereochemical analysis. acs.org However, the study also noted limitations, as factors like hydrogen bonding and steric hindrance could affect the reliability of the assignment. acs.org
Heterocyclic Derivatives Synthesized from this compound
This compound and its derivatives serve as valuable precursors for the synthesis of various heterocyclic compounds. The keto-acid functionality provides two reactive sites for cyclization reactions, leading to diverse and complex molecular scaffolds.
The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry. A prevalent synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles begins with the conversion of a carboxylic acid into its corresponding acid hydrazide. nih.gov This is typically achieved by first esterifying the acid and then reacting the ester with hydrazine (B178648) hydrate. nih.gov The resulting acid hydrazide can then undergo cyclodehydration with another carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring. nih.govnih.gov
Alternative methods involve the cyclodesulfurization of thiosemicarbazide (B42300) intermediates. luxembourg-bio.com In this approach, an acid hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide, which is then cyclized using a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). luxembourg-bio.com This method is noted for its mild reaction conditions and simple work-up procedures. luxembourg-bio.com Other synthetic strategies include the oxidative cyclization of acylhydrazones. researchgate.netorganic-chemistry.org
Table 3: Synthetic Routes to 1,3,4-Oxadiazoles
| Precursor | Key Reagents | Method | Key Features | Reference(s) |
|---|---|---|---|---|
| Acid Hydrazide & Carboxylic Acid | POCl₃, SOCl₂ | Cyclodehydration | Common and effective, but can require harsh reagents. | nih.govnih.gov |
| Acid Hydrazide & Isothiocyanate | TBTU, DIEA | Cyclodesulfurization of Thiosemicarbazide | Mild conditions, environmentally benign. | luxembourg-bio.com |
| Acylhydrazones | I₂ or Cu(OTf)₂ | Oxidative Cyclization | Metal-free or copper-catalyzed options available. | organic-chemistry.org |
Benzimidazoles, particularly those bearing a trifluoromethyl group, are of significant interest. The synthesis of 2-(trifluoromethyl)-benzimidazole derivatives can be achieved by heating a 1,2-phenylenediamine with trifluoroacetic acid in aqueous hydrochloric acid. nih.govyoutube.com The reaction proceeds through the formation of an amide intermediate, which then cyclizes to form the benzimidazole (B57391) ring. youtube.com
More complex benzimidazole derivatives have also been synthesized. For example, 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA) was prepared for use in stereochemical studies. acs.org Another synthetic route involves the condensation of a phenylenediamine derivative with a benzaldehyde (B42025) derivative in DMF, followed by further transformations to build more complex structures, such as benzimidazole-triazole hybrids. nih.gov Microwave-assisted synthesis has also been shown to be an efficient method for preparing benzimidazoles from 1,2-arylenediamines and amides like DMF, significantly reducing reaction times. rsc.org
Table 4: Synthesis of Benzimidazole Derivatives
| Starting Materials | Key Reagents/Conditions | Product Type | Method Highlights | Reference(s) |
|---|---|---|---|---|
| 1,2-Phenylenediamine, Trifluoroacetic Acid | Aqueous HCl, Heat | 2-(Trifluoromethyl)benzimidazole | Direct condensation and cyclization. | nih.govyoutube.com |
| 1,2-Phenylenediamine, Substituted Amide | 70% HCl, Heat (Conventional or Microwave) | 2-Substituted Benzimidazoles | Microwave irradiation significantly reduces reaction time. | rsc.org |
| 5-Cyano-1,2-phenylenediamine, Methyl 4-formylbenzoate (B8722198) derivative | DMF, then Hydrazine Hydrate | Benzimidazole-benzohydrazide | Multi-step synthesis for complex hybrid molecules. | nih.gov |
| Axially Chiral Precursors | Not specified | 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid | Synthesis of a chiral derivatizing agent. | acs.org |
Theoretical and Computational Chemistry Studies of 2 Trifluoromethyl Benzoylformic Acid
Electronic Structure Analysis and Molecular Orbital Theory
The arrangement of electrons in a molecule dictates its fundamental chemical and physical properties. Electronic structure analysis for 2-(trifluoromethyl)benzoylformic acid would focus on how its constituent functional groups—the strongly electron-withdrawing trifluoromethyl (CF₃) and carbonyl groups, and the aromatic phenyl ring—collectively influence the molecule's electronic landscape.
HOMO-LUMO Gap Analysis and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. researchgate.net It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govsemanticscholar.org
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, computational methods like Density Functional Theory (DFT) would be used to calculate the energies and visualize the distributions of these orbitals.
Expected HOMO Distribution : The HOMO is likely to be localized on the phenyl ring and the oxygen atoms of the carboxylic acid, which are the most electron-rich parts of the molecule.
Expected LUMO Distribution : The LUMO is anticipated to be centered on the electron-deficient regions, specifically the carbonyl carbons and the carbon atom of the trifluoromethyl group, due to the powerful electron-withdrawing effects of the oxygen and fluorine atoms.
Expected HOMO-LUMO Gap : The presence of multiple electron-withdrawing groups (two carbonyls and a CF₃ group) would be expected to significantly lower the energy of the LUMO. This would likely result in a relatively small HOMO-LUMO gap, indicating a molecule with considerable chemical reactivity. nih.gov
Illustrative Data Table: Calculated FMO Properties Note: The following values are hypothetical examples to illustrate how data from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) would be presented. They are not based on actual experimental or computational results for this specific molecule.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -7.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -3.20 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.30 | Energy difference between LUMO and HOMO |
Electron Density Distribution and Reactivity Descriptors (Electrophilicity/Nucleophilicity)
The electron density distribution reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) centers within a molecule. This can be visualized using Molecular Electrostatic Potential (MEP) maps, which plot the electrostatic potential onto the electron density surface.
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow) : Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the two carbonyl groups and the carboxylic acid's hydroxyl group.
Positive Potential (Blue) : Regions of low electron density, indicating sites for nucleophilic attack. These would be most prominent around the hydrogen atom of the carboxylic acid and the two carbonyl carbon atoms. The carbon of the CF₃ group would also exhibit a positive potential.
Conformational Analysis and Potential Energy Surfaces (PES)
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. A Potential Energy Surface (PES) maps the energy of the molecule as a function of one or more of these rotational angles (dihedral angles). mdpi.com
For this compound, the key rotational bonds that define its conformation are:
The C-C bond connecting the phenyl ring to the keto-carbonyl group.
The C-C bond between the two carbonyl groups.
Computational studies on related molecules, such as 2-substituted benzaldehydes and methyl benzoates, show that the orientation of substituents can lead to different stable conformers (e.g., cis and trans). rsc.org For this compound, steric hindrance between the bulky CF₃ group and the adjacent keto-carbonyl group would be a major factor. A PES scan would reveal the most stable (lowest energy) conformers and the energy barriers to rotation between them. It is likely that the molecule adopts a non-planar conformation to minimize steric repulsion between the ortho-substituted CF₃ group and the benzoylformic acid side chain. rsc.org
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Beyond FMO theory, more advanced descriptors can pinpoint reactivity at specific atomic sites and detail the nature of chemical bonds.
Fukui Functions and Local Reactivity Indices
Fukui functions (f(r)) are a local reactivity descriptor derived from DFT that identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netpnrjournal.comderpharmachemica.com
f⁺(r) predicts the site for nucleophilic attack (where an electron is accepted). For this molecule, the highest values of f⁺(r) are expected on the carbonyl carbons.
f⁻(r) predicts the site for electrophilic attack (where an electron is donated). The highest f⁻(r) values would likely be found on the oxygen atoms.
These indices provide a more nuanced view than MEP maps, quantifying the reactivity of each atom and helping to predict the regioselectivity of reactions.
Illustrative Data Table: Condensed Fukui Functions Note: The following values are hypothetical examples for illustrative purposes only, showing which atoms are predicted to be the most reactive.
| Atom (by position) | f⁺ (for Nucleophilic Attack) | f⁻ (for Electrophilic Attack) |
|---|---|---|
| Keto-Carbonyl Carbon | 0.15 | 0.02 |
| Acid-Carbonyl Carbon | 0.12 | 0.03 |
| Keto-Carbonyl Oxygen | 0.04 | 0.18 |
| Acid-Hydroxyl Oxygen | 0.05 | 0.16 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. derpharmachemica.comresearchgate.net A key feature of NBO analysis is its ability to quantify the stabilizing energy associated with "delocalization" effects, such as hyperconjugation. This is calculated using second-order perturbation theory to measure the interaction energy between a filled (donor) NBO and an empty (acceptor) NBO.
In the context of intermolecular interactions, NBO analysis is particularly useful for studying hydrogen bonding. For this compound, NBO analysis would quantify the strength of the hydrogen bond donor (the hydroxyl hydrogen) and acceptors (the carbonyl oxygens). This is critical for understanding how the molecule interacts with itself (e.g., forming dimers) or with other molecules like solvents or biological receptors. The analysis would likely reveal strong interactions between the lone pair orbitals of the oxygen atoms (donors) and the antibonding orbital of the O-H bond (acceptor) in an adjacent molecule, confirming the presence of robust hydrogen bonding.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding a molecule's reactivity, intermolecular interactions, and the sites of electrophilic and nucleophilic attack. wolfram.comwalisongo.ac.idjmaterenvironsci.com The MEP map illustrates the electrostatic potential on the electron density surface, typically using a color spectrum where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). jmaterenvironsci.com
No specific MEP map or detailed analysis for this compound was found in the searched literature.
Prediction of Spectroscopic Properties (e.g., Vibrational Spectra, NMR Chemical Shifts)
Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can aid in the identification and characterization of novel compounds. Methods like DFT are widely used to calculate vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netaps.org
For related compounds like 2-(trifluoromethyl)benzoic acid, DFT calculations using the B3LYP functional with basis sets such as 6-31++G(d,p) have been performed to determine optimized molecular geometry, vibrational frequencies, and NMR chemical shifts (¹H, ¹³C, and ¹⁹F). researchgate.net The calculated vibrational frequencies are often scaled to improve agreement with experimental data, and detailed assignments can be made based on the potential energy distribution (PED). researchgate.net
In the context of ¹⁹F NMR, the chemical shift of the trifluoromethyl group is highly sensitive to its local electronic environment. nih.gov Computational models can predict these shifts, although deviations from experimental values can occur, emphasizing the need for experimental verification. researchgate.net
A detailed computational prediction of the vibrational spectra or NMR chemical shifts specifically for this compound is not available in the reviewed sources.
Computational Investigation of Reaction Mechanisms and Transition States
The study of reaction mechanisms at a molecular level is a key application of computational chemistry. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and more importantly, the high-energy transition states that govern the reaction rate. nih.gov Techniques such as DFT and higher-level ab initio methods are used to calculate the geometries and energies of reactants, products, intermediates, and transition states. nih.govchemicalbook.com
For reactions involving trifluoromethylated compounds, computational studies can elucidate complex pathways, such as those in trifluoromethylation reactions or reactions of fluorinated intermediates. chemicalbook.com For a molecule like this compound, computational investigations could, for example, explore its synthesis pathways, decarboxylation mechanism, or its reactions as a keto-acid.
No computational studies investigating reaction mechanisms or transition states involving this compound were identified.
Quantitative Structure-Metabolism Relationships (QSMR) in Analogues (Focus on Predictive Methodologies)
Quantitative Structure-Metabolism Relationships (QSMR) are predictive models that correlate the structural or physicochemical properties of a series of compounds with their metabolic fate. These in silico models are crucial in drug discovery and development for predicting metabolic stability and identifying potential metabolites.
QSMR methodologies often involve the calculation of a wide range of molecular descriptors, including electronic, steric, and lipophilic properties. For analogues of this compound, such as other benzoylformic or benzoic acid derivatives, QSMR studies could be employed to predict how substitutions on the aromatic ring influence metabolic pathways (e.g., oxidation, reduction, conjugation). The trifluoromethyl group, known for its significant impact on metabolic stability, would be a key modulator in such models.
Specific QSMR studies focused on the metabolism of this compound analogues could not be located in the available literature.
Applications of 2 Trifluoromethyl Benzoylformic Acid As a Synthetic Intermediate and Building Block
Utility in the Construction of Complex Organic Architectures
The synthetic utility of 2-(Trifluoromethyl)benzoylformic acid extends to the creation of intricate organic structures that are otherwise challenging to access. A key feature of α-keto acids is their ability to serve as precursors to highly reactive intermediates, such as acyl and ketyl radicals, under specific reaction conditions. nih.gov These radicals can participate in a variety of carbon-carbon bond-forming reactions, enabling the assembly of complex molecular frameworks.
One notable application involves the use of photoredox catalysis to activate the α-keto acid. nih.gov Through an intramolecular proton-coupled electron transfer (PCET) mechanism, this compound can generate a ketyl radical. This reactive species can then be coupled with electron-rich olefins, such as aryl olefins, to construct functionalized γ-butyrolactones. nih.gov These lactone structures are prevalent motifs in many pharmaceutical and agricultural compounds and serve as versatile synthetic intermediates themselves. nih.gov The transformation represents a net dicarbofunctionalization of the olefin, a powerful strategy for rapidly increasing molecular complexity from simple starting materials. nih.gov
The resulting α-trifluoromethyl-γ-butyrolactones are not merely stable end-products; they are designed as functional synthons. The labile benzylic C-O bond within these lactones can be further manipulated, allowing for their conversion into other complex building blocks, demonstrating the role of the initial α-keto acid as a linchpin in a multi-step synthetic sequence. nih.gov
Role as a Precursor for the Introduction of Trifluoromethylated Alpha-Keto Acid Scaffolds
While this compound is itself a trifluoromethylated α-keto acid, its primary role as a precursor is to introduce this valuable structural motif into larger, more complex molecules. The trifluoromethyl ketone (TFMK) group, in particular, is of great interest in medicinal chemistry because it can act as a bioisostere for carboxylic acids, significantly impacting pharmacokinetic profiles such as pKa, lipophilicity, and cell permeability. nih.gov
The conversion of α-keto acids into TFMKs is a key transformation that highlights the precursor utility of compounds like this compound. nih.gov For example, the butyrolactone intermediates formed via the photoredox-catalyzed reaction with olefins can be converted in a one-pot reaction directly into complex trifluoromethyl ketones. nih.gov This process showcases the ability of the α-keto acid to act as a surrogate for an acyl radical, providing a robust method for C-C bond formation. nih.gov
Other synthetic methods further underscore the role of α-keto acids in accessing TFMKs. While many traditional methods rely on electrophilic reagents like trifluoroacetic anhydride, the use of α-keto acid precursors provides an alternative pathway. nih.govnih.gov The development of methods for the direct trifluoromethylation of esters and other carboxylic acid derivatives to yield TFMKs is an active area of research, but the use of pre-formed trifluoromethylated building blocks like this compound offers a reliable and direct route to incorporate the entire trifluoromethyl-aroyl scaffold. beilstein-journals.orgorganic-chemistry.org
| Precursor | Reaction Type | Intermediate | Product Scaffold | Ref. |
| This compound | Photoredox Catalysis (PCET) | Ketyl Radical | α-Trifluoromethyl-γ-butyrolactone | nih.gov |
| α-Trifluoromethyl-γ-butyrolactone | One-pot conversion | Acyl Radical Surrogate | Trifluoromethyl Ketone (TFMK) | nih.gov |
| α-Hydroxy Acids | Reaction with TFAA | Mesoionic 1,3-dioxolium-4-olate | α-Trifluoromethylated Acyloin | nih.gov |
Contribution to the Synthesis of Diverse Fluorinated Aromatic Compounds
The 2-(trifluoromethyl)phenyl group is a privileged scaffold in medicinal and agricultural chemistry. nih.gov this compound serves as a strategic starting point for the synthesis of a wide array of other fluorinated aromatic compounds, leveraging the reactivity of the α-keto acid moiety.
The decarboxylation of α-keto acids can generate acyl radical equivalents, which can then undergo various coupling reactions. nih.gov This provides a pathway to diverse trifluoromethyl ketones, which are themselves important fluorinated aromatic compounds. nih.govacs.org Beyond ketones, the 2-(trifluoromethyl)benzoyl core can be incorporated into heterocyclic systems. For instance, condensation reactions of related 2-(trifluoromethyl)phenyl building blocks with diamines, aminophenols, or aminothiols can yield biologically active heterocycles like 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles. rsc.org While these syntheses may not start directly from the benzoylformic acid, its derivatives, such as the corresponding acid chloride or nitrile, are readily accessible and serve as key intermediates. google.com
The synthesis of 2'-(trifluoromethyl)-substituted aromatic ketones, useful as intermediates for pharmaceuticals and materials, can be achieved by reacting a Grignard reagent derived from a 2-halogen-substituted benzotrifluoride (B45747) with an acid anhydride. google.com This highlights the general industrial importance and synthetic accessibility of the 2-(trifluoromethyl)phenyl building block, for which this compound is a prominent member.
Strategic Use in Fragment-Based Drug Discovery and Lead Optimization (as a synthetic building block)
Fragment-based drug discovery (FBDD) has become a highly successful strategy for identifying lead compounds, particularly for challenging biological targets. nih.govnih.gov This approach screens libraries of small, low-molecular-weight molecules ("fragments") to identify those that bind weakly but efficiently to a target protein. nih.govmdpi.com These initial hits are then grown or linked together to produce more potent, drug-like leads. nih.gov
This compound and the trifluoromethylated scaffolds derived from it are ideal candidates for inclusion in fragment libraries. drugdiscoverychemistry.com The trifluoromethyl group is a desirable feature in drug design due to its ability to enhance metabolic stability and binding affinity. beilstein-journals.orgnih.gov The molecule itself fits the general "rule-of-three" guidelines for fragments in terms of molecular weight and complexity. nih.gov
In the context of lead optimization, structural simplification is a key strategy to improve the pharmacokinetic profiles of complex lead compounds. nih.gov Conversely, a building block like this compound can be used to add complexity and desirable properties to a lead molecule. The α-keto acid functionality provides a reactive handle for chemical modification, allowing it to be readily incorporated into a lead structure to probe interactions within a protein's binding site. Its utility as a precursor to trifluoromethyl ketones (TFMKs) is particularly relevant, as TFMKs are known bioisosteres of carboxylic acids and can serve as effective transition-state mimics for enzymes like proteases and esterases. beilstein-journals.orgnih.gov By replacing a carboxylic acid in a lead compound with a TFMK group derived from this compound, medicinal chemists can optimize potency and improve drug-like properties.
| Application Area | Key Feature of Building Block | Resulting Structure/Modification | Desired Outcome | Refs. |
| Fragment-Based Drug Discovery | Small, rule-of-three compliant structure; desirable CF₃ group | Initial fragment hit | Starting point for lead generation | nih.govnih.gov |
| Lead Optimization | Reactive α-keto acid handle; precursor to bioisosteres | Incorporation of trifluoromethyl-aroyl moiety | Improved potency, selectivity, and pharmacokinetics | nih.govnih.gov |
| Bioisosteric Replacement | Precursor to Trifluoromethyl Ketones (TFMKs) | TFMK group | Mimics carboxylic acid, enhances binding and stability | beilstein-journals.orgnih.gov |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Efficient Synthesis and Transformation
The synthesis and transformation of complex molecules like 2-(Trifluoromethyl)benzoylformic acid are increasingly reliant on the development of sophisticated catalytic systems that offer high efficiency, selectivity, and broad functional group tolerance under mild conditions. Future research is trending towards the application and refinement of several cutting-edge catalytic platforms.
Photoredox catalysis, often merged with transition metal catalysis, stands out as a primary area of future development. nih.gov The generation of acyl radicals from α-keto acids using visible-light photoredox catalysts is a promising strategy. rawdatalibrary.netnih.gov Inexpensive organic dyes, such as 2-chloro-thioxanthen-9-one, have been shown to effectively generate acyl radicals from α-keto acids for subsequent coupling reactions. nih.govacs.org This approach is atom-economical, environmentally friendly, and operates at room temperature. acs.org Future work will likely adapt these methods for the synthesis of this compound itself or for its decarboxylative functionalization.
Dual catalytic systems are another major frontier. The combination of nickel and photoredox catalysis, for instance, has been successfully used to couple α-trifluoromethyl alkyl bromides with aldehydes to produce α-trifluoromethyl ketones. acs.org Adapting such dual catalytic systems could provide novel pathways for transforming the keto-acid moiety of this compound. Similarly, the merger of N-heterocyclic carbene (NHC) catalysis with photoredox catalysis has enabled the three-component dicarbonylation of alkenes using α-keto acids. mdpi.com
Copper and silver-based catalysts also continue to be a focal point of research. Copper-catalyzed photoredox methods have been developed for the synthesis of α-keto esters from alkynes using molecular oxygen as the oxidant. rsc.org Silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids has also proven effective, demonstrating wide functional group compatibility. organic-chemistry.orgacs.org Research into these metal-catalyzed systems could yield highly efficient and selective methods for both the preparation and subsequent reaction of this compound. organic-chemistry.orgnih.gov
Table 1: Emerging Catalytic Systems and Their Potential Applications
| Catalytic System | Description | Potential Application for this compound |
|---|---|---|
| Photoredox Catalysis | Uses visible light to initiate single-electron transfer (SET) processes, generating radical intermediates under mild conditions. rawdatalibrary.netnih.gov | Decarboxylative functionalization to form new C-C, C-S, C-Se, or C-N bonds. rawdatalibrary.net |
| Dual Ni/Photoredox Catalysis | Combines the properties of nickel catalysis with photoredox activation to enable novel cross-coupling reactions. acs.org | Transformation of the keto-acid group into other functional motifs. |
| Dual NHC/Photoredox Catalysis | Merges N-heterocyclic carbene (NHC) organocatalysis with photoredox catalysis for multi-component reactions. mdpi.com | Use as a component in complex multi-carbonyl constructions. mdpi.com |
| Copper-Catalyzed Photoredox | Employs copper catalysts in conjunction with light to drive oxidative transformations, such as the synthesis of α-keto esters. rsc.org | Efficient synthesis from precursor alkynes. |
| Silver-Catalyzed Decarboxylation | Utilizes a silver catalyst to facilitate the removal of a carboxyl group and subsequent functionalization, such as trifluoromethylation. organic-chemistry.org | Transformation of the carboxylic acid group while preserving the trifluoromethyl ketone. |
Green Chemistry Approaches in the Preparation and Utilization of this compound
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research on this compound will undoubtedly prioritize these aspects.
A key trend is the use of more economical and environmentally benign trifluoromethylating agents. Fluoroform (HCF₃), an industrial byproduct, is an ideal and economical feedstock for introducing the CF₃ group. beilstein-journals.org Developing catalytic systems, such as the KHMDS/triglyme system, that can effectively utilize fluoroform for the synthesis of trifluoromethyl ketones from esters represents a significant step towards sustainability. beilstein-journals.org Another avenue involves the design of recyclable trifluoromethylation reagents, such as those based on borazine (B1220974) Lewis acids, which can be quantitatively regenerated and reused after the CF₃ transfer. acs.org
The development of recyclable catalysts is a cornerstone of green chemistry. Fluorous catalysis, which involves catalysts bearing perfluoroalkyl chains, allows for easy separation from organic products and recycling of the catalyst. fau.denih.gov These fluorous catalysts, including rhodium and chiral ligand complexes, have been shown to be effective and reusable for multiple cycles. fau.denih.gov The use of phase-transfer catalysts that are inexpensive, non-corrosive, and easily recycled, such as tetrabutylammonium (B224687) bromide (TBAB), also aligns with green chemistry goals. wikipedia.org
Furthermore, synthetic strategies that reduce the number of steps and avoid toxic reagents are highly desirable. Patents for related compounds like 2-trifluoromethyl benzoic acid describe processes that aim to reduce toxic gas evolution and allow for the recycling of reagents like nitric acid. google.com Metal-free protocols, such as the fluoroarene-mediated trifluoromethylation of carboxylic acids, offer a safer alternative that operates under mild conditions without external additives. organic-chemistry.org
Table 2: Green Chemistry Principles in Future Research
| Green Chemistry Principle | Emerging Trend/Approach | Relevance to this compound |
|---|---|---|
| Use of Renewable/Benign Feedstocks | Utilizing industrial byproducts like Fluoroform (HCF₃) as a CF₃ source. beilstein-journals.org | Reduces reliance on more hazardous and expensive trifluoromethylating agents for synthesis. |
| Catalyst Recyclability | Designing fluorous-tagged catalysts or using solid-supported catalysts that can be easily separated and reused. fau.denih.gov | Lowers overall cost and waste generation in synthesis and transformation reactions. |
| Atom Economy | Developing reactions with high atom economy, such as addition and cycloaddition reactions. | Maximizes the incorporation of atoms from reactants into the final product, minimizing waste. |
| Avoidance of Hazardous Reagents | Developing metal-free catalytic systems or using less toxic reagents and solvents. organic-chemistry.org | Enhances the safety and reduces the environmental footprint of the chemical process. |
| Energy Efficiency | Employing photoredox catalysis which uses visible light at ambient temperature. nih.gov | Reduces the energy consumption associated with traditional, high-temperature reactions. |
Advanced Mechanistic Studies Employing Time-Resolved Spectroscopy and Computational Dynamics
A deep understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient transformations. Future research will increasingly employ a synergy of advanced spectroscopic techniques and computational modeling to probe the intricate details of reactions involving this compound.
Time-resolved spectroscopy allows for the direct observation of short-lived reaction intermediates, providing invaluable mechanistic insight. youtube.comyoutube.com Techniques like femtosecond transient absorption and nanosecond time-resolved infrared spectroscopy can be used to detect and characterize transient species such as ketyl or acyl radicals, which are often postulated in photoredox-catalyzed reactions of α-keto acids. nih.gov For example, such studies could confirm the generation of a ketyl radical from this compound via a proton-coupled electron transfer (PCET) mechanism, as has been demonstrated for other α-keto acids. nih.gov
Complementing these experimental techniques, computational dynamics and quantum mechanical calculations provide a theoretical framework for understanding reaction pathways. montclair.edu Density Functional Theory (DFT) calculations can be used to model reaction energy profiles, identify transition states, and rationalize the observed reactivity and selectivity. researchgate.netresearchgate.net For instance, computational studies can elucidate the catalytic effect of superacids in reactions involving trifluoromethyl ketones or model the photophysical properties of photocatalysts and their interaction with the substrate. researchgate.netacs.org Molecular dynamics simulations can also offer insights into the binding modes and interactions of trifluoromethyl ketones with biological targets, which is crucial for drug design. nih.gov The combination of these advanced experimental and theoretical methods will be essential for unraveling the complex mechanistic aspects of transformations involving this compound. acs.org
Exploration of New Chemical Transformations for the α-Keto Carboxylic Acid Functionality in Trifluoromethylated Systems
The unique structure of this compound, featuring both a ketone and a carboxylic acid, offers a rich platform for exploring novel chemical transformations. Future research will focus on leveraging this dual reactivity to construct complex, high-value molecules, particularly trifluoromethylated heterocycles and ketones. researchgate.netresearchgate.net
One major avenue is the use of the α-keto acid as a precursor for radical generation. The decarboxylative generation of acyl radicals under photoredox conditions is a well-established strategy that can be used for addition reactions to olefins or for cross-coupling with aryl halides to form a diverse range of ketones. acs.orgmdpi.com A distinct and less conventional pathway involves the generation of ketyl radicals through an intramolecular proton-coupled electron transfer (PCET) process. nih.gov This approach can lead to the formation of functionalized lactones, which serve as versatile intermediates for the synthesis of complex trifluoromethyl ketones (TFMKs). nih.gov
The synthesis of trifluoromethyl-substituted heterocycles is another area of intense interest, given their prevalence in pharmaceuticals and agrochemicals. pnas.org The α-keto acid functionality can serve as a key building block in cyclization and cycloaddition reactions. researchgate.net For example, it could be envisioned as a component in Strecker-type reactions to produce α-trifluoromethyl-α-amino acids or in multi-component reactions to assemble complex heterocyclic scaffolds like pyrazoles or oxazolines. researchgate.netnih.gov
Furthermore, research into the selective transformation of the trifluoromethyl group itself is an emerging field. tcichemicals.com While the C-F bond is notoriously strong, methods are being developed for its selective activation and transformation, which could open up entirely new avenues for modifying the this compound scaffold late in a synthetic sequence. tcichemicals.com Additionally, novel methods for synthesizing α-trifluoromethyl ketones through radical-mediated migration of a trifluoromethyl group could inspire new disconnections and synthetic strategies. nih.gov
Q & A
Q. What are the preferred synthetic routes for 2-(Trifluoromethyl)benzoylformic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of trifluoromethyl-substituted aromatic precursors, followed by oxidation of intermediates. For example, α,α,α-trifluoro-o-toluic acid derivatives (e.g., 2-(Trifluoromethyl)benzoic acid) are synthesized via halogenation or carboxylation of trifluoromethylbenzene precursors . Key factors include solvent choice (e.g., dichloromethane for acylation), temperature control (60–80°C for oxidation), and catalysts (e.g., sulfuric acid for hydrolysis). Yields are highly sensitive to steric effects from the trifluoromethyl group, often requiring excess reagents to compensate for reduced reactivity .
Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify structural integrity and trifluoromethyl group positioning. For example, NMR chemical shifts for -CF typically appear at -60 to -65 ppm .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected m/z ~234 for CHFO) and detects impurities .
- Elemental Analysis : Validates C/F ratios (e.g., C: ~46%, F: ~24%) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Temperature : Store at -20°C in amber vials to prevent thermal decomposition and photodegradation .
- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the benzoylformic acid moiety.
- Solvent Compatibility : Stable in anhydrous DMSO or acetonitrile for >6 months; aqueous solutions degrade within weeks due to ester hydrolysis .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic and steric properties of this compound in catalytic reactions?
- Methodological Answer :
- Electronic Effects : The -CF group is strongly electron-withdrawing, activating the benzene ring toward nucleophilic aromatic substitution but deactivating it toward electrophilic substitution. Computational studies (DFT, e.g., B3LYP/6-311+G**) show reduced electron density at the ortho position by ~0.15 eV compared to non-fluorinated analogs .
- Steric Effects : The bulky -CF group hinders access to the carbonyl, requiring catalysts like Pd(OAc) for cross-coupling reactions. Kinetic studies show a 30% reduction in reaction rates compared to methyl-substituted analogs .
Q. What computational strategies are used to predict the reactivity of this compound in drug design?
- Methodological Answer :
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target enzymes (e.g., cyclooxygenase-2). The trifluoromethyl group enhances hydrophobic interactions in binding pockets .
- QSAR Models : Quantify substituent effects on bioactivity. For example, Hammett constants (σ = 0.43 for -CF) correlate with inhibitory potency in enzyme assays .
- MD Simulations : Assess stability of drug-target complexes over 100-ns trajectories, highlighting -CF contributions to binding free energy (-5.2 kcal/mol) .
Q. How can advanced spectroscopic techniques resolve contradictions in reported reaction pathways for trifluoromethyl-substituted aromatics?
- Methodological Answer :
- In Situ IR Spectroscopy : Monitors intermediate formation (e.g., acyl chlorides) during synthesis. Peaks at 1770 cm (C=O stretch) confirm acylation .
- X-ray Crystallography : Resolves regioselectivity disputes by crystallizing intermediates. For example, a 2019 study confirmed para-substitution dominance in Friedel-Crafts reactions .
- Isotopic Labeling : -labeling tracks oxygen incorporation during oxidation, distinguishing between radical vs. ionic mechanisms .
Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?
- Methodological Answer :
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) or distillation under reduced pressure (80–100°C at 15 mmHg) .
- Byproduct Management : Fluoride ions (from -CF hydrolysis) require neutralization with Ca(OH) to prevent equipment corrosion .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs (reuse >5 cycles with <5% activity loss) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
